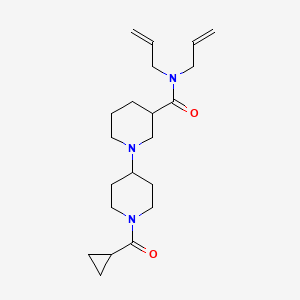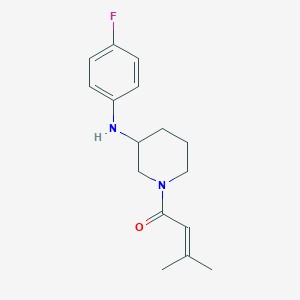
N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as DABCYL, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide acts as a fluorescence quencher by absorbing energy from the excited state of a fluorophore, thereby preventing the emission of light. It does this through a process known as fluorescence resonance energy transfer (FRET), where the energy is transferred from the excited fluorophore to this compound. This process causes the fluorescence signal to be quenched, allowing for the detection of changes in the fluorescence signal.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects, making it a safe and reliable tool for scientific research. It is non-toxic, non-carcinogenic, and does not interfere with the function of proteins or enzymes.
实验室实验的优点和局限性
N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has several advantages for use in lab experiments. It is a highly efficient fluorescence quencher, making it a reliable tool for detecting changes in fluorescence signals. It is also stable and easy to use, making it a popular choice for researchers. However, this compound does have some limitations. It is not suitable for use in live cells, as it requires a high concentration to achieve fluorescence quenching. Additionally, this compound can only be used with certain fluorophores, limiting its applicability in some experiments.
未来方向
There are several future directions for the use of N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide in scientific research. One potential application is in the development of new drugs and therapies for various diseases. This compound can be used in the design of inhibitors for enzymes involved in disease pathways, potentially leading to the development of new treatments. Additionally, this compound can be used in the development of biosensors for detecting various molecules, such as toxins or pathogens. Finally, this compound can be used in the development of new imaging techniques, allowing for the visualization of biological processes in real-time.
Conclusion
In conclusion, this compound is a versatile chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to act as a fluorescence quencher has made it a popular tool for studying enzyme kinetics, protein-protein interactions, and DNA sequencing. While this compound has some limitations, it remains a reliable and safe tool for scientific research. Its potential applications in drug discovery, biosensors, and imaging techniques make it an exciting area for future research.
合成方法
N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopropylcarbonyl chloride with 1,4'-bipiperidine-3-carboxamide, followed by the addition of allylamine and sodium hydride. The resulting product can then be purified through column chromatography to obtain pure this compound.
科学研究应用
N,N-diallyl-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been widely used in scientific research due to its ability to act as a fluorescence quencher. It has been utilized in various fields, including biochemistry, molecular biology, and pharmaceuticals. This compound has been used as a probe for studying enzyme kinetics, protein-protein interactions, and DNA sequencing. It has also been used in drug discovery and development, particularly in the design of inhibitors for various enzymes.
属性
IUPAC Name |
1-[1-(cyclopropanecarbonyl)piperidin-4-yl]-N,N-bis(prop-2-enyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-3-11-22(12-4-2)21(26)18-6-5-13-24(16-18)19-9-14-23(15-10-19)20(25)17-7-8-17/h3-4,17-19H,1-2,5-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAUPJBNCQBDFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1CCCN(C1)C2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclopropyl-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide](/img/structure/B6117597.png)
![1-ethyl-4-[(methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6117607.png)
![4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B6117609.png)

![7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6117616.png)
![6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone](/img/structure/B6117621.png)
![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6117625.png)
![methyl 2-[({2-[(benzylthio)acetyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B6117635.png)
![1-(4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-3,5-dimethyl-1H-pyrrol-2-yl)ethanone](/img/structure/B6117637.png)
![3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6117647.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117663.png)
![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6117666.png)


